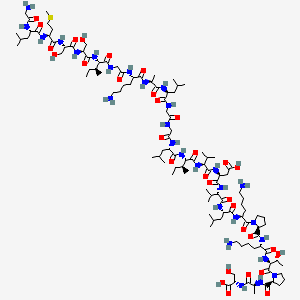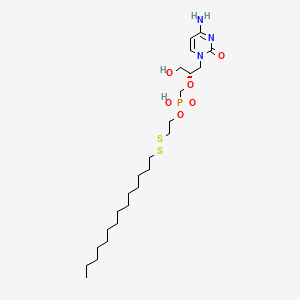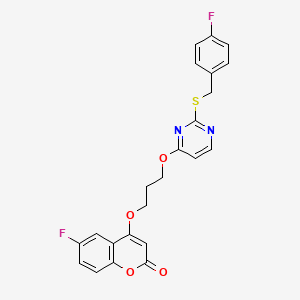
Flt3-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flt3-IN-25 is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML), a type of cancer that affects the blood and bone marrow. Mutations in FLT3 are associated with poor prognosis in AML patients. This compound is designed to inhibit the activity of FLT3, thereby reducing the proliferation of cancerous cells and improving patient outcomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-25 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure that the final product meets regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Flt3-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents onto the molecule, potentially altering its biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions may introduce new functional groups that enhance or diminish the compound’s activity .
Wissenschaftliche Forschungsanwendungen
Flt3-IN-25 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of FLT3 inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell-based assays to investigate the role of FLT3 in cell signaling and proliferation.
Medicine: Investigated as a potential therapeutic agent for the treatment of AML and other cancers with FLT3 mutations.
Industry: Utilized in the development of diagnostic assays and screening platforms for FLT3 inhibitors
Wirkmechanismus
Flt3-IN-25 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, which are involved in cell proliferation and survival. By blocking these pathways, this compound reduces the growth and survival of cancerous cells .
Vergleich Mit ähnlichen Verbindungen
Flt3-IN-25 can be compared with other FLT3 inhibitors, such as gilteritinib and quizartinib. While all these compounds target the FLT3 receptor, they may differ in their binding affinities, selectivity profiles, and resistance mechanisms. This compound is unique in its specific binding mode and its ability to overcome certain resistance mutations that limit the efficacy of other inhibitors .
List of Similar Compounds
- Gilteritinib
- Quizartinib
- Midostaurin
- Sorafenib
- Crenolanib
Eigenschaften
Molekularformel |
C21H22N6O |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(2R,6S)-2,6-dimethyl-4-[3-[4-(1H-pyrazol-4-yl)phenyl]imidazo[1,2-b]pyridazin-6-yl]morpholine |
InChI |
InChI=1S/C21H22N6O/c1-14-12-26(13-15(2)28-14)21-8-7-20-22-11-19(27(20)25-21)17-5-3-16(4-6-17)18-9-23-24-10-18/h3-11,14-15H,12-13H2,1-2H3,(H,23,24)/t14-,15+ |
InChI-Schlüssel |
BNQSFKFJBWGCHB-GASCZTMLSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NN3C(=NC=C3C4=CC=C(C=C4)C5=CNN=C5)C=C2 |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=NN3C(=NC=C3C4=CC=C(C=C4)C5=CNN=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


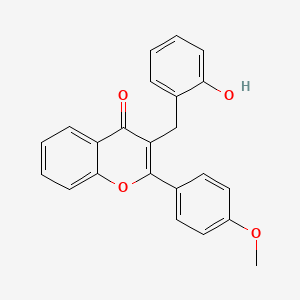

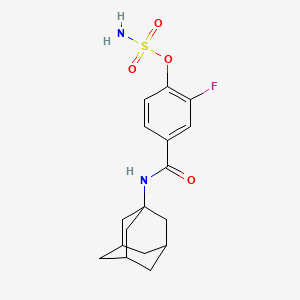
![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
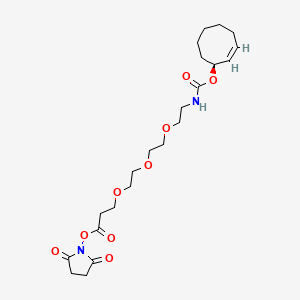

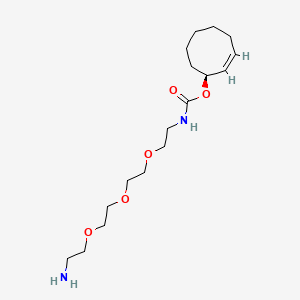
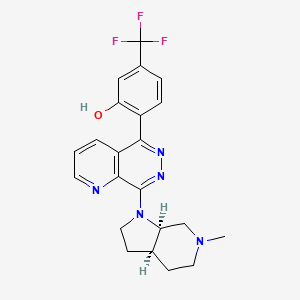

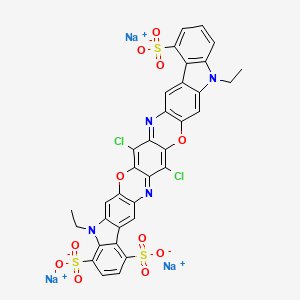
![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
